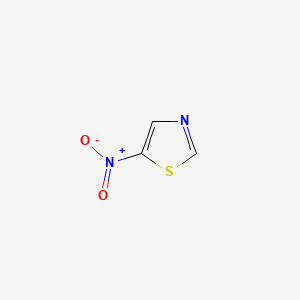

5-Nitrothiazole

Description

Propriétés

IUPAC Name |

5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCJCRUFSIVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337299 | |

| Record name | 5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-46-9 | |

| Record name | 5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitrothiazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the formation of 5-nitrothiazoles, a critical scaffold in medicinal chemistry. The information presented is intended to equip researchers and professionals in drug development with a thorough understanding of the available synthetic strategies, enabling the informed design and execution of synthetic routes to novel 5-nitrothiazole-containing compounds.

Direct Nitration of Thiazole Derivatives

The direct introduction of a nitro group onto the thiazole ring through electrophilic aromatic substitution is a fundamental and widely employed method for the synthesis of 5-nitrothiazoles. The most common substrate for this reaction is 2-aminothiazole, owing to the activating effect of the amino group.

Synthesis of 2-Amino-5-nitrothiazole by Direct Nitration

The direct nitration of 2-aminothiazole is a well-established method for the preparation of 2-amino-5-nitrothiazole. This process typically involves the use of a mixed acid system, comprising concentrated nitric acid and sulfuric acid, at low temperatures.[1][2] The reaction proceeds through the formation of a 2-nitramino-thiazole intermediate, which subsequently undergoes a rearrangement to yield the final 5-nitro product.[3]

Mechanism:

The reaction mechanism involves two key stages:

-

Formation of the Nitronium Ion and N-Nitration: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The amino group of 2-aminothiazole then attacks the nitronium ion, resulting in the formation of 2-nitraminothiazole.

-

Rearrangement to C-Nitration: The 2-nitramino-thiazole intermediate undergoes an acid-catalyzed rearrangement. While the precise mechanism of this rearrangement is complex, it is proposed to proceed via an intermolecular pathway, leading to the migration of the nitro group from the nitrogen atom to the electron-rich C5 position of the thiazole ring. Lower reaction temperatures tend to favor the formation of the nitramine intermediate, while higher temperatures promote the rearrangement to the 5-nitro compound.[4]

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole [5]

-

Materials: 2-aminothiazole, concentrated sulfuric acid, 90-95% nitric acid, absolute ethanol, crushed ice.

-

Procedure:

-

A solution of 10 g of 2-aminothiazole in 7 ml of concentrated sulfuric acid is added to a mixture of 14 ml of 90-95% nitric acid and 7 ml of concentrated sulfuric acid with stirring at a temperature of 0-5 °C.

-

The reaction mixture is stirred for two hours at this temperature range.

-

To isolate the intermediate 2-nitramino-5-nitrothiazole, the excess nitric acid is decomposed by the careful addition of absolute ethanol until gas evolution ceases. Caution: This step must be performed with extreme care as the reaction can be highly exothermic.

-

The mixture is then poured onto crushed ice, leading to the precipitation of 2-nitramino-5-nitrothiazole.

-

To obtain 2-amino-5-nitrothiazole, the reaction mixture from step 2 is carefully heated, which induces the rearrangement of the nitramino intermediate. The mixture is then poured onto ice, and the precipitated 2-amino-5-nitrothiazole is collected by filtration, washed with water, and dried.

-

Quantitative Data:

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| 2-Aminothiazole | HNO₃/H₂SO₄ | 0-10 | - | 2-Amino-5-nitrothiazole | - | [1][2] |

| 2-Amino-4-methylthiazole | HNO₃/H₂SO₄ | -5 | 15 min | 4-Methyl-2-nitraminothiazole | 56 | [4] |

| 2-Amino-4-methylthiazole | HNO₃/H₂SO₄ | -5 | 15 min | 2-Amino-4-methyl-5-nitrothiazole | 40 | [4] |

Logical Relationship Diagram: Direct Nitration of 2-Aminothiazole

Caption: Mechanism of 2-Aminothiazole Nitration.

Halogenation-Based Synthesis of 2-Amino-5-nitrothiazole

To circumvent the potentially hazardous conditions associated with direct nitration, alternative synthetic routes have been developed. One notable example is a process that involves the halogenation of an N,N-dialkyl-2-nitroetheneamine followed by cyclization with thiourea.[3]

Mechanism:

This pathway proceeds through the following key steps:

-

Halogenation: An N,N-dialkyl-2-nitroetheneamine is treated with a halogenating agent, such as bromine, to form a dihalo intermediate.

-

Cyclization with Thiourea: The resulting halogenated intermediate reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking one of the electrophilic carbons of the dihalo intermediate, initiating the formation of the thiazole ring.

-

Hydrolysis: The final step involves the hydrolysis of the resulting intermediate to yield 2-amino-5-nitrothiazole.

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole via Halogenation [6]

-

Materials: N,N-dimethyl-2-nitroetheneamine, acetic acid, bromine, thiourea, water, 29% ammonium hydroxide.

-

Procedure:

-

To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17 °C, add 4.8 g of bromine at a rate that maintains the reaction temperature below 25 °C. An orange solid will form.

-

After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32 °C, and a yellow solid will form.

-

Stir the mixture for 1 hour and then dilute with 25 ml of water.

-

Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid at rates that maintain the pH between 4 and 5 and the temperature below 30 °C.

-

After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.

-

Filter the product, wash with water, and dry to yield 2-amino-5-nitrothiazole.

-

Quantitative Data:

| Starting Material | Halogenating Agent | Solvent | Product | Yield (%) | Reference |

| N,N-dimethyl-2-nitroetheneamine | Bromine | Acetic Acid | 2-Amino-5-nitrothiazole | 62 | [6] |

| N,N-dimethyl-2-nitroetheneamine | Bromine | Ethanol | 2-Amino-5-nitrothiazole | 82.8 (from intermediate salt) | [6] |

Workflow Diagram: Halogenation-Based Synthesis

Caption: Halogenation-Based Synthesis Workflow.

Synthesis of 2-Substituted-5-nitrothiazoles via 2-Halo-5-nitrothiazoles

2-Halo-5-nitrothiazoles, such as 2-bromo-5-nitrothiazole and 2-chloro-5-nitrothiazole, are versatile intermediates for the synthesis of a wide range of 2-substituted-5-nitrothiazole derivatives. These reactions proceed via nucleophilic aromatic substitution (SNAAr), where the halogen at the C2 position is displaced by a nucleophile.

Mechanism:

The electron-withdrawing nitro group at the C5 position activates the C2 position towards nucleophilic attack. The mechanism involves the following steps:

-

Nucleophilic Attack: A nucleophile attacks the C2 carbon of the 2-halo-5-nitrothiazole, leading to the formation of a Meisenheimer-like intermediate. The negative charge is delocalized onto the electron-withdrawing nitro group.

-

Loss of the Leaving Group: The halide ion is eliminated from the intermediate, restoring the aromaticity of the thiazole ring and yielding the 2-substituted-5-nitrothiazole product.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Materials: 2-Halo-5-nitrothiazole, nucleophile (e.g., thiol, amine), base (e.g., sodium methoxide, triethylamine), solvent (e.g., methanol, DMF).

-

Procedure:

-

Dissolve the nucleophile in a suitable solvent.

-

If the nucleophile is a thiol or a primary/secondary amine, add a base to deprotonate it and enhance its nucleophilicity.

-

Add the 2-halo-5-nitrothiazole to the solution of the nucleophile.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product, which is then collected by filtration, washed, and purified by recrystallization or chromatography.

-

Quantitative Data:

| 2-Halo-5-nitrothiazole | Nucleophile | Product | Yield (%) | Reference |

| 2-Bromo-5-nitrothiazole | 2-Amino-4-phenylthiazole | 5,5´-bis(2-amino-4-phenyl thiazole)sulfide | - | [7] |

| 2-Iodo-5-nitrothiazole | Various amines | 2-Amino-5-nitrothiazole derivatives | - | [7] |

Pathway Diagram: Synthesis via 2-Halo-5-nitrothiazoles

Caption: Synthesis via 2-Halo-5-nitrothiazoles.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[8][9] While not directly a method for introducing the nitro group, it can be employed to construct this compound derivatives by using appropriately substituted starting materials. The general reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Mechanism:

The Hantzsch synthesis proceeds through a sequence of reactions:

-

Nucleophilic Substitution: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring.

-

Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.

To synthesize a this compound using this method, one would need to start with an α-halocarbonyl compound bearing a nitro group at the α-position.

Experimental Protocol: General Hantzsch Thiazole Synthesis [10]

-

Materials: α-haloketone, thioamide (e.g., thiourea), solvent (e.g., methanol).

-

Procedure:

-

Combine the α-haloketone and the thioamide in a suitable solvent.

-

Heat the mixture with stirring for a specified period.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction contents into a basic solution (e.g., 5% Na₂CO₃) to neutralize any acid formed and precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Quantitative Data:

| α-Haloketone | Thioamide | Product | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High | [10] |

| Substituted α-bromoketones | Thiourea | Substituted 2-aminothiazoles | 79-90 | [11] |

Mechanism Diagram: Hantzsch Thiazole Synthesis

Caption: Hantzsch Thiazole Synthesis Mechanism.

Derivatization of 2-Amino-5-nitrothiazole

2-Amino-5-nitrothiazole is a valuable starting material for the synthesis of more complex molecules with potential biological activity. The amino group at the C2 position can be readily derivatized through various reactions.

Example: Synthesis of Semicarbazones

One example is the synthesis of semicarbazone derivatives, which have been investigated as potential inhibitors of monoamine oxidase and cholinesterase.[12]

Experimental Protocol: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide [12]

-

Step 1: Synthesis of 1-(5-nitrothiazol-2-yl)urea

-

Dissolve 2-amino-5-nitrothiazole (0.030 mol) in glacial acetic acid (30 ml) with continuous stirring.

-

Add a warm solution of sodium cyanate (0.031 mol) in water (60 ml) with vigorous stirring.

-

Stir the mixture for 5 hours and then let it stand overnight.

-

Collect the resulting solid by filtration, wash with ice-cold water, and dry. Recrystallize from 95% ethanol.

-

-

Step 2: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide

-

Dissolve the 1-(5-nitrothiazol-2-yl)urea (0.03 mol) in ethanol (30 ml).

-

Add hydrazine hydrate (0.03 mol) and reflux the reaction mixture for about 18 hours.

-

Evaporate the solvent and recrystallize the resulting residue from 95% ethanol.

-

Quantitative Data:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-(5-nitrothiazol-2-yl)urea | Hydrazine hydrate | 4-(5-nitrothiazol-2-yl)semicarbazide | - | [12] |

| 4-(5-nitrothiazol-2-yl)semicarbazide | Various aldehydes/ketones | Semicarbazone derivatives | - | [12] |

Workflow Diagram: Derivatization of 2-Amino-5-nitrothiazole

Caption: Derivatization of 2-Amino-5-nitrothiazole.

References

- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. synarchive.com [synarchive.com]

- 9. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents with broad-spectrum activity against parasites, bacteria, and even some viruses.[1] Derivatives such as Nitazoxanide and 2-amino-5-nitrothiazole have demonstrated significant clinical and research value.[1][2] Understanding the fundamental physicochemical properties of this class of compounds is critical for the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of these properties, along with standardized experimental protocols and relevant biological mechanisms.

Core Physicochemical Properties

The physicochemical characteristics of a drug molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound derivatives, properties such as solubility and lipophilicity are key determinants of bioavailability and formulation strategies. The most extensively studied derivative is 2-amino-5-nitrothiazole (ANT), which often serves as a primary intermediate.[3] It typically appears as a greenish-yellow to orange-yellow fluffy powder with a slightly bitter taste.[2][3][4]

A summary of key quantitative data for this compound and its 2-amino derivative is presented below.

Table 1: Physicochemical Properties of Key this compound Compounds

| Property | This compound | 2-Amino-5-nitrothiazole (ANT) | Data Source(s) |

|---|---|---|---|

| Molecular Formula | C₃H₂N₂O₂S | C₃H₃N₃O₂S | [2][5] |

| Molecular Weight | 130.13 g/mol | 145.14 g/mol | [2][5] |

| Melting Point | Not Available | 195-200 °C (decomposes) | [6] |

| logP (XLogP3) | 1.1 | 0.83 | [2][5][7] |

| Water Solubility | Not Available | Very sparingly soluble (<0.1 g/100 mL at 20°C) | [2][4] |

| Ethanol (95%) Solubility | Not Available | Soluble (1g / 150g at 20°C) | [3] |

| Diethyl Ether Solubility | Not Available | Soluble (1g / 250g at 20°C) | [3] |

| Chloroform Solubility | Not Available | Almost insoluble | [3] |

| UV-Vis λmax | Not Available | 386 nm (in 0.0005% water) |[2][4] |

Spectroscopic Characteristics

Structural elucidation and confirmation of this compound derivatives rely heavily on spectroscopic techniques. The presence of the thiazole ring, the nitro group, and other substituents gives rise to characteristic spectral fingerprints.

Infrared (IR) Spectroscopy The IR spectra of this compound compounds are dominated by the strong vibrational modes of the nitro (NO₂) group. These bands are crucial for confirming the successful nitration of the thiazole ring.

Table 2: Predicted Key IR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | Medium |

| 1550 - 1500 | Asymmetric NO₂ Stretch | Strong |

| 1390 - 1330 | Symmetric NO₂ Stretch | Strong |

Data based on predictions for structurally similar compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure, including the position of substituents on the thiazole ring. While spectra vary significantly with substitution, predicted data for a model compound, 5-methyl-4-nitrothiazole, are provided for reference.

Table 3: Predicted ¹H NMR Spectral Data for 5-methyl-4-nitrothiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 - 9.0 | Singlet | 1H | H-2 (thiazole ring proton) |

| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (methyl protons) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.[8]

Table 4: Predicted ¹³C NMR Spectral Data for 5-methyl-4-nitrothiazole

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~150 - 155 | C-2 |

| ~145 - 150 | C-4 (carbon with nitro group) |

| ~130 - 135 | C-5 (carbon with methyl group) |

| ~15 - 20 | -CH₃ (methyl carbon) |

Solvent: CDCl₃.[8]

For more complex derivatives, such as Mannich bases, the ¹³C NMR signals for piperidinyl ring carbons typically appear around 20–40 ppm, while the sp³ carbon of the thiazolidinone ring is found near 50 ppm.[9]

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and elemental composition (via HRMS) of synthesized derivatives. The fragmentation patterns can also provide valuable structural information. For 2-amino-5-nitrothiazole, the top peak in the mass spectrum corresponds to the molecular ion (m/z 145).[2]

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and analysis of this compound derivatives.

Several synthetic routes to 2-amino-5-nitrothiazole have been established.

Method 1: Direct Nitration of 2-Aminothiazole This is a common but potentially hazardous method that involves the rearrangement of a nitramine intermediate.[10]

-

Nitration: Dissolve 2-aminothiazole (1 part) in concentrated sulfuric acid.[11]

-

Add this solution to a stirred mixture of 90-95% nitric acid and concentrated sulfuric acid, maintaining the temperature between 0-5°C.[11]

-

Stir the reaction mixture for approximately 2 hours at this temperature.[11]

-

Work-up: Adjust the pH of the reaction mixture to 8 using a 1M NaOH solution to precipitate the product.[10]

-

Purification: Filter the precipitate, wash thoroughly with water, and purify via column chromatography (e.g., silica gel with petroleum ether:ethyl acetate) to yield 2-amino-5-nitrothiazole.[10]

Method 2: Synthesis via N,N-dimethyl-2-nitroetheneamine (avoids nitration) This alternative process avoids the use of potent nitrating mixtures.[12][13]

-

Bromination: Add bromine to a solution of N,N-dimethyl-2-nitroetheneamine in acetic acid at a temperature below 25°C.[12]

-

Cyclization: After stirring, add thiourea to the resulting slurry. The reaction is exothermic.[12]

-

Neutralization & Precipitation: Stir the mixture for 1 hour, then dilute with water. Simultaneously add the mixture and ammonium hydroxide to acetic acid, maintaining a pH between 4 and 5.[12]

-

Isolation: Adjust the final pH to 7 to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[12]

High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for assessing the purity and quantifying this compound derivatives.

-

Method for 2-Amino-5-nitrothiazole: [7][14]

-

Column: Newcrom R1, a reverse-phase (RP) column with low silanol activity.[14]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[14] For MS compatibility, phosphoric acid should be replaced with formic acid.[14]

-

Detection: UV detection is typically used. For a related aminothiazole, the detection wavelength was 272 nm.[15]

-

Mode: Isocratic elution.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for quantifying derivatives in complex biological matrices (e.g., plasma) due to its high sensitivity and selectivity.[16]

-

General Bioanalytical Method Protocol:

-

Sample Preparation (Protein Precipitation): [15]

-

To a plasma sample, add a precipitation solvent (e.g., acetonitrile).

-

Vortex the sample for ~10 minutes and centrifuge at high speed (~14,000 rpm) to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for injection.

-

-

Chromatography:

-

Mass Spectrometry:

-

Mechanism of Action and Biological Relevance

The biological activity of 5-nitrothiazoles is often linked to the reductive activation of the nitro group, though notable exceptions exist. The flagship drug Nitazoxanide (NTZ) provides a well-studied example of the class's therapeutic action.[18]

Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) In many anaerobic parasites (e.g., Giardia, Entamoeba) and bacteria, the primary mechanism of action of NTZ is the inhibition of the PFOR enzyme, which is critical for anaerobic energy metabolism.[1][19]

-

After oral administration, NTZ is rapidly hydrolyzed to its active metabolite, tizoxanide (TIZ).[1]

-

TIZ acts as a non-competitive inhibitor of the PFOR enzyme.[20]

-

This inhibition disrupts the electron transfer reaction essential for the parasite's energy metabolism, leading to energy depletion and cell death.[19][20]

Unlike many other nitro-containing drugs, the antimicrobial activity of NTZ is not dependent on the reduction of its nitro group.[18]

Other Mechanisms Beyond PFOR inhibition, this compound derivatives exhibit other mechanisms of action:

-

Antiviral Activity: NTZ has shown broad-spectrum antiviral activity, which is thought to involve the modulation of host immune responses, such as enhancing the interferon pathway.[19][20]

-

Antitubercular Activity: Against Mycobacterium tuberculosis, NTZ disrupts the membrane potential and pH homeostasis of the bacterium.[19]

Conclusion

This compound derivatives represent a versatile and pharmacologically significant class of compounds. Their physicochemical properties, particularly solubility and lipophilicity, are pivotal for their formulation and biological activity. A thorough understanding of their spectroscopic signatures is essential for synthesis and quality control, while established analytical methods like HPLC and LC-MS/MS enable their robust characterization and quantification. The unique mechanisms of action, such as the inhibition of PFOR by nitazoxanide, continue to make this scaffold a promising starting point for the development of new anti-infective agents and other therapeutics.

References

- 1. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 14527-46-9 [smolecule.com]

- 4. 2-Amino-5-nitrothiazole [drugfuture.com]

- 5. This compound | C3H2N2O2S | CID 541661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]

- 7. 2-Amino-5-nitrothiazole | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives | MDPI [mdpi.com]

- 10. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 14. Separation of 2-Amino-5-nitrothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. d-nb.info [d-nb.info]

- 16. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological efficacy and potential of the use of nitazoxanide, a thiazolide drug with a wide spectrum of action - Rusanovsky - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 20. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

The Dawn of a New Therapeutic Class: An In-depth Technical Guide to the Early Discovery and History of 5-Nitrothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational history of 5-nitrothiazole compounds, tracing their origins from initial synthesis to their emergence as a significant class of therapeutic agents. We will explore the pioneering research that established their potent antiparasitic properties, with a particular focus on their activity against trichomoniasis and schistosomiasis. This document provides a comprehensive overview of the early chemical synthesis, key biological findings, and the researchers who paved the way for the development of drugs that have had a lasting impact on global health.

The Genesis of a Scaffold: Early Synthesis of 5-Nitrothiazoles

The journey of this compound compounds begins with the synthesis of the core chemical scaffold. The most fundamental of these is 2-amino-5-nitrothiazole, which has served as a crucial intermediate in the development of a wide array of derivatives.

One of the earliest and most historically significant methods for the synthesis of 2-amino-5-nitrothiazole involves a multi-step process starting from 2-aminothiazole. This process, while effective, is known to be hazardous, particularly at a commercial scale, due to the risk of explosions during the nitration and rearrangement steps.[1]

A key step in this synthesis is the nitration of 2-aminothiazole, which proceeds through a 2-nitramino-thiazole intermediate. This intermediate then undergoes a molecular rearrangement upon heating to yield the final 2-amino-5-nitrothiazole product.[1][2]

Later, safer and more refined synthetic routes were developed to mitigate the risks associated with the traditional method. These newer processes often avoid the hazardous nitration and rearrangement procedures altogether, providing a more controlled and scalable approach to the production of this vital chemical intermediate.[1][3][4]

Experimental Protocols for Synthesis

Traditional Synthesis of 2-Amino-5-Nitrothiazole via Nitration and Rearrangement

This method, while historically significant, should be approached with extreme caution due to its inherent hazards.

-

Step 1: Formation of 2-Nitramino-thiazole. 2-aminothiazole is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled, low temperature (e.g., 15°C with ice cooling).[2] This reaction leads to the formation of the 2-nitramino-thiazole intermediate.

-

Step 2: Rearrangement to 2-Amino-5-nitrothiazole. The 2-nitramino-thiazole intermediate is then carefully heated. This induces a molecular rearrangement, yielding 2-amino-5-nitrothiazole.[1][2]

-

Step 3: Purification. The crude product is purified through a series of steps including pH adjustment (e.g., with 1M NaOH to pH 8), filtration, and washing with water.[2] Further purification can be achieved by column chromatography using a mobile phase such as petroleum ether: ethyl acetate (5:1).[2]

Safer, Modern Synthesis of 2-Amino-5-Nitrothiazole

This alternative route avoids the hazardous nitration and rearrangement steps.

-

Step 1: Halogenation. A N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated) to obtain an intermediate compound.[1][3] For example, N,N-dimethyl-2-nitroetheneamine in acetic acid is treated with bromine at a controlled temperature (not exceeding 25°C).[4]

-

Step 2: Reaction with Thiourea. The halogenated intermediate is then reacted with thiourea.[1][3][4]

-

Step 3: Hydrolysis. The resulting product is treated with water or an aqueous base to yield 2-amino-5-nitrothiazole.[1][3]

Unveiling the Therapeutic Potential: Early Biological Discoveries

The initial interest in this compound compounds extended beyond their chemical properties, with early investigations revealing their significant biological activities. These compounds were among the first synthetic molecules to show potent and specific efficacy against parasitic infections that were major public health concerns in the mid-20th century.

The Fight Against Trichomoniasis

One of the earliest recognized therapeutic applications of 5-nitrothiazoles was in the treatment of trichomoniasis, a common sexually transmitted infection caused by the protozoan Trichomonas vaginalis. In the 1950s, researchers discovered that derivatives of 2-amino-5-nitrothiazole possessed potent antitrichomonal activity.

A key early compound in this area was 2-acetylamino-5-nitrothiazole, also known as aminitrozole. Clinical studies in the 1950s demonstrated the efficacy of orally administered aminitrozole in treating vaginal trichomoniasis.[5]

The mechanism of action of these nitro-heterocyclic compounds against Trichomonas is believed to involve the reduction of the nitro group within the parasite. This reduction is mediated by the parasite's own enzymes, leading to the formation of reactive cytotoxic intermediates that damage essential cellular components, such as DNA.[6]

A Breakthrough in Schistosomiasis Treatment: The Discovery of Niridazole

Perhaps the most significant early discovery in the therapeutic application of 5-nitrothiazoles was the development of Niridazole for the treatment of schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma.

In the 1960s, researchers at Ciba (now Novartis), including C. R. Lambert, were instrumental in the development and clinical evaluation of Niridazole.[7] This compound emerged from a screening program aimed at identifying new schistosomicidal agents and represented a major advancement in the treatment of this neglected tropical disease.

Clinical trials conducted in the 1960s in endemic areas, such as Tanzania, demonstrated the efficacy of Niridazole in treating Schistosoma mansoni and Schistosoma haematobium infections.[8] These early studies established effective dosage regimens, typically 25 mg/kg/day for 7 days, and documented the cure rates and side effects associated with the drug.[9]

The discovery of Niridazole provided a much-needed oral treatment for schistosomiasis and laid the groundwork for the development of future antiparasitic drugs.

Quantitative Insights into Early this compound Compounds

While early publications often lacked the detailed quantitative data common in modern drug discovery, it is possible to extract valuable information from the foundational studies on this compound compounds.

Table 1: Early Clinical Trial Data for Niridazole in Schistosomiasis

| Compound | Parasite | Host | Dosage | Duration | Cure Rate | Reference |

| Niridazole | Schistosoma mansoni | Human (Adults) | 25 mg/kg/day (oral) | 7 days | ~90% | [9] |

| Niridazole | Schistosoma mansoni | Human (Children) | 25 mg/kg/day (oral) | 7 days | ~60% | [9] |

Visualizing the Path to Discovery

The following diagrams illustrate the key logical and experimental workflows in the early history of this compound compounds.

Caption: Comparative workflows for the synthesis of 2-amino-5-nitrothiazole.

Caption: Logical flow from core synthesis to antiparasitic drug discovery.

Conclusion

The early history of this compound compounds is a testament to the power of chemical synthesis in driving therapeutic innovation. From the hazardous yet foundational methods of producing the core scaffold to the systematic screening that unveiled their potent antiparasitic properties, the work of pioneering researchers in the mid-20th century laid the groundwork for a class of drugs that have had a significant impact on human and veterinary medicine. The discoveries of aminitrozole for trichomoniasis and Niridazole for schistosomiasis not only provided much-needed treatments for neglected diseases but also spurred further research into the vast therapeutic potential of the this compound core, a legacy that continues to this day.

References

- 1. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 2. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Treatment of vaginal trichomoniasis with 2-acetylamino-5-nitrothiazole (aminitrozole) given orally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]

- 8. Clinical evaluation of niridazole and hycanthone in schistosomiasis mansoni endemic areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of delayed hypersensitivity in schistosome-infected patients by niridazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 5-Nitrothiazole (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Nitrothiazole, a significant heterocyclic compound in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for this compound, this document utilizes data for the closely related and well-characterized compound, 2-Amino-5-nitrothiazole, as a representative example. The principles and experimental protocols described herein are directly applicable to the analysis of this compound.

Introduction

This compound is a five-membered heterocyclic compound containing a thiazole ring substituted with a nitro group. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antiparasitic properties. Accurate structural elucidation and purity assessment are paramount in the development of therapeutic agents and other applications derived from this core structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that, in concert, provide a detailed molecular profile.

Spectroscopic Data Presentation

The following tables summarize the spectroscopic data for 2-Amino-5-nitrothiazole, which serves as a proxy for this compound. The molecular formula for this compound is C₃H₂N₂O₂S with a molecular weight of approximately 130.13 g/mol .[1] The molecular formula for 2-Amino-5-nitrothiazole is C₃H₃N₃O₂S with a molecular weight of approximately 145.14 g/mol .[2]

Table 1: ¹H NMR Spectral Data of 2-Amino-5-nitrothiazole in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | H-4 |

| Data not available in search results | Data not available in search results | Data not available in search results | NH₂ |

Table 2: ¹³C NMR Spectral Data of 2-Amino-5-nitrothiazole in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-2 |

| Data not available in search results | C-4 |

| Data not available in search results | C-5 |

Table 3: Key IR Absorption Bands for this compound Compounds

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 1550-1500 | Asymmetric stretching | Nitro (NO₂) | Strong |

| 1390-1330 | Symmetric stretching | Nitro (NO₂) | Strong |

| 890-835 | Scissors bending | Nitro (NO₂) | Medium |

| 3100-3000 | C-H stretching | Aromatic C-H | Weak |

Note: This data is characteristic of this compound compounds in general.[3]

Table 4: Mass Spectrometry Fragmentation of 2-Amino-5-nitrothiazole

| m/z | Interpretation |

| 145 | Molecular ion [M]⁺ |

| Further fragmentation data not available in search results | Fragments from loss of NO₂, NH₂, etc. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Parameters: Use a relaxation delay of 1-5 seconds between pulses.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Acquisition: Employ a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR.

-

Parameters: Use a longer relaxation delay of 2-10 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the diamond crystal of an ATR accessory. Ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: Record the spectrum from 4000 to 400 cm⁻¹.

-

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization:

-

Technique: Electron Impact (EI) is a common method for this class of compounds.

-

Energy: Use a standard ionization energy of 70 eV.

-

-

Mass Analysis:

-

Analyzer: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

A Quantum Mechanical Deep Dive into the Structure of 5-Nitrothiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitrothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents known for their antiparasitic, antibacterial, and antiviral properties. Understanding the precise three-dimensional structure, electronic properties, and vibrational behavior of this heterocyclic compound is paramount for rational drug design and the development of novel derivatives with enhanced efficacy and specificity. Quantum mechanical calculations offer a powerful, non-experimental avenue to elucidate these fundamental characteristics at the atomic level, providing invaluable insights that complement and guide empirical research.

This technical guide provides a detailed overview of the molecular structure and electronic properties of the this compound core, based on quantum chemical studies. While direct comprehensive computational data for the unsubstituted this compound is sparse in published literature, this report utilizes the detailed findings from a thorough study on 2-bromo-5-nitrothiazole as a close and representative analogue. The data, derived from high-level Density Functional Theory (DFT) calculations, illuminates the geometric and electronic landscape of this critical pharmacophore.

Computational Methodology

The insights and data presented herein are based on a standard and widely accepted computational protocol employed in the study of heterocyclic molecules. This section details the theoretical framework used to generate the structural, vibrational, and electronic data for the 2-bromo-5-nitrothiazole model.

Protocol: The primary computational method utilized was Density Functional Theory (DFT), a robust approach for approximating the many-electron Schrödinger equation.

-

Geometry Optimization: The molecular geometry was fully optimized without any symmetry constraints. This process finds the lowest energy conformation of the molecule. The calculations were performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set was employed for these calculations. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms to account for the non-spherical nature of electron density in molecules.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. These calculations provide the theoretical vibrational spectra (FT-IR and FT-Raman) and are crucial for characterizing the molecule's dynamic behavior.

-

Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were derived from the optimized structure to analyze the molecule's electronic transitions and reactivity.

Visualized Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical investigation into molecular structure and properties.

Caption: Workflow for quantum chemical analysis of molecular properties.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. The calculated bond lengths and angles for 2-bromo-5-nitrothiazole reveal a planar structure for the thiazole ring, which is characteristic of aromatic systems. The nitro group is nearly coplanar with the ring, allowing for effective electronic conjugation.[1]

Table 1: Selected Optimized Geometric Parameters (Bond Lengths) for 2-bromo-5-nitrothiazole Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.[1][2]

| Bond | Length (Å) |

| S1–C2 | 1.745 |

| C2–N3 | 1.312 |

| N3–C4 | 1.385 |

| C4–C5 | 1.378 |

| C5–S1 | 1.731 |

| C2–Br6 | 1.879 |

| C5–N7 | 1.455 |

| N7–O8 | 1.226 |

| N7–O9 | 1.226 |

| C4–H10 | 1.079 |

Table 2: Selected Optimized Geometric Parameters (Bond Angles) for 2-bromo-5-nitrothiazole Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.[1][2]

| Angle | Value (°) |

| C5–S1–C2 | 90.3 |

| S1–C2–N3 | 115.5 |

| C2–N3–C4 | 109.8 |

| N3–C4–C5 | 116.1 |

| C4–C5–S1 | 108.3 |

| S1–C2–Br6 | 121.3 |

| N3–C2–Br6 | 123.2 |

| C4–C5–N7 | 126.1 |

| S1–C5–N7 | 125.6 |

| C5–N7–O8 | 117.7 |

| O8–N7–O9 | 124.6 |

Vibrational Analysis

Vibrational spectroscopy is a key tool for identifying molecular structures. The calculated frequencies provide a theoretical spectrum that can be used to assign and interpret experimental FT-IR and FT-Raman data. The characteristic vibrations of the nitro (NO₂) and thiazole ring moieties are of particular interest.[1]

Table 3: Selected Calculated Vibrational Frequencies and Assignments for 2-bromo-5-nitrothiazole Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.[1][2]

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3118 | C–H stretching |

| 1521 | NO₂ asymmetric stretching |

| 1495 | Ring stretching |

| 1344 | NO₂ symmetric stretching |

| 1290 | Ring stretching |

| 1169 | C–H in-plane bending |

| 1025 | Ring breathing |

| 888 | Ring stretching |

| 844 | C–N stretching (nitro group) |

| 740 | NO₂ scissoring |

| 621 | C–S stretching |

The strong asymmetric and symmetric stretching modes of the NO₂ group are prominent features and are indicative of the significant electron-withdrawing nature of this substituent. The ring breathing and stretching modes confirm the integrity and aromatic character of the thiazole core.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.[1]

Table 4: Calculated Frontier Molecular Orbital Energies for 2-bromo-5-nitrothiazole Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.[1][2]

| Parameter | Energy (eV) |

| EHOMO | -7.89 |

| ELUMO | -3.98 |

| ΔE (Gap) | 3.91 |

The analysis of the orbital distributions shows that the HOMO is primarily localized over the thiazole ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the N-C-C backbone of the ring and the electron-withdrawing nitro group. This localization suggests that the molecule is susceptible to nucleophilic attack at the C5 position, a common feature exploited in the synthesis of this compound derivatives. The relatively small HOMO-LUMO gap of 3.91 eV indicates high chemical reactivity and charge transfer potential, which is consistent with the molecule's utility as a versatile building block in medicinal chemistry.[1]

Conclusion

Quantum mechanical calculations, exemplified by the detailed study of 2-bromo-5-nitrothiazole, provide a comprehensive and highly detailed model of the this compound core. The DFT/B3LYP/6-311++G(d,p) level of theory reveals a planar, aromatic thiazole ring with a coplanar nitro group that strongly influences the electronic properties of the molecule. The calculated geometric parameters, vibrational frequencies, and frontier molecular orbital analyses collectively paint a picture of a stable yet reactive molecule. The distinct localization of the HOMO and LUMO, coupled with a significant HOMO-LUMO energy gap, explains its susceptibility to specific chemical reactions and underpins its role as a privileged scaffold in drug development. These theoretical insights are crucial for predicting reactivity, interpreting spectroscopic data, and designing next-generation this compound-based therapeutic agents.

References

A Technical Guide to the Biological Activity Screening of Novel 5-Nitrothiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological screening of novel 5-nitrothiazole analogs. These compounds represent a promising class of heterocyclic agents with a wide spectrum of pharmacological activities, including antimicrobial, antiparasitic, and anticancer effects. This document outlines core experimental protocols, presents key quantitative data from recent studies, and visualizes experimental workflows and mechanisms of action.

Introduction to this compound Analogs

The this compound scaffold is a key pharmacophore in medicinal chemistry, recognized for its broad biological activity.[1] The electron-withdrawing nature of the nitro group, combined with the thiazole ring's ability to engage in various biological interactions, makes these compounds potent therapeutic candidates.[1][2] Modifications to the 2-amino-5-nitrothiazole core, as seen in the broad-spectrum antiparasitic drug Nitazoxanide (NTZ), have yielded analogs with enhanced or novel activities.[3] Unlike many nitro-containing drugs, the activity of some this compound analogs is not dependent on the metabolic reduction of the nitro group, suggesting alternative mechanisms of action.[3] Research has expanded to explore their efficacy against bacteria, parasites, viruses, and various cancer cell lines.[3][4][5]

Antimicrobial Activity Screening

This compound derivatives have demonstrated significant antibacterial activity, particularly against anaerobic bacteria, with potencies sometimes exceeding common antibiotics like ampicillin and tetracycline.[2] Their efficacy stems from unique mechanisms, such as the inhibition of essential enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms.[3]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound analogs against various bacterial strains.

| Compound/Analog | Helicobacter pylori (MIC, µg/mL) | Campylobacter jejuni (MIC, µg/mL) | Clostridium difficile (MIC, µg/mL) | Reference |

| Nitazoxanide (NTZ) | 1 | 4 | 4 | [3] |

| Analog 3a | 0.5 | 2 | 2 | [3] |

| Analog 3b | 0.5 | 2 | 2 | [3] |

| Analog 3c | 0.25 | 1 | 1 | [3] |

| Analog 3d | 0.5 | 2 | 2 | [3] |

| Analog 3e | 0.5 | 2 | 2 | [3] |

| Analog 9c | 0.25 | 1 | 1 | [3] |

| Analog 9d | 0.5 | 2 | 2 | [3] |

Experimental Workflow: Antimicrobial Screening

The general workflow for screening novel this compound analogs for antimicrobial properties is depicted below.

Caption: General workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.[6]

-

Preparation of Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 1-2 × 10⁸ CFU/mL, often standardized using a 0.5 McFarland standard.[7] This is then further diluted to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The this compound analog is serially diluted (typically two-fold) in a 96-well microtiter plate containing broth.[6] A range of concentrations is prepared to encompass the expected MIC.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the test organism.[8]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[8]

Antiparasitic Activity Screening

Derivatives of this compound are known for their potent antiparasitic effects, particularly against protozoa like Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani.[4]

Data Presentation: Antiparasitic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected analogs against various parasites.

| Compound/Analog | T. cruzi Amastigotes (IC50, µM) | T. b. brucei (IC50, µM) | L. donovani Amastigotes (IC50, µM) | Selectivity Index (SI) vs. L6 cells | Reference |

| Benznidazole (BNZ) | 1.10 | >50 | >50 | 120 | [4] |

| Analog 3 | 1.83 | 1.94 | >25 | 11 | [4] |

| Analog 5 | 0.99 | 1.48 | 12.3 | 25 | [4] |

| Analog 6 | 0.28 | 2.14 | 11.7 | 108 | [4] |

| Analog 7 | 1.89 | 1.42 | 8.8 | 27 | [4] |

| Analog 8 | 1.25 | 1.25 | 11.8 | 26 | [4] |

| Analog 11 | 1.80 | 1.40 | >25 | 15 | [4] |

Selectivity Index (SI) is calculated as IC50 in mammalian cells (L6) / IC50 in parasites.

Experimental Protocol: Anti-Amastigote Activity Assay (T. cruzi)

This assay evaluates the efficacy of compounds against the intracellular replicative form of T. cruzi.[9]

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) or other suitable host cells are seeded in a 96-well plate and incubated (e.g., at 37°C, 5% CO₂) for 24 hours to allow adherence.[9]

-

Infection: The host cells are infected with trypomastigote forms of T. cruzi at a parasite-to-cell ratio of approximately 10:1. After an interaction period of 3 hours, non-internalized parasites are washed away.[9]

-

Compound Addition: The infected cells are incubated for 48 hours to allow for the transformation of trypomastigotes into amastigotes. Subsequently, various concentrations of the test compounds are added to the wells.

-

Incubation: The plates are incubated for an additional 96 hours.

-

Quantification: The viability of the intracellular amastigotes is assessed. This can be done by lysing the host cells and counting the released parasites or by using a reporter gene assay (e.g., parasites expressing β-galactosidase).

-

Data Analysis: The IC50 value, the concentration of the compound that reduces the number of parasites by 50% compared to untreated controls, is calculated from the dose-response curve.

Anticancer Activity Screening

Recent studies have highlighted the potential of this compound derivatives as anticancer agents, demonstrating cytotoxic and anti-migratory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231).[1][5]

Data Presentation: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of novel thiazole derivatives against the MDA-MB-231 breast cancer cell line.

| Compound/Analog | MDA-MB-231 (IC50, µM) | Reference |

| Sorafenib (Control) | 1.18 | [10] |

| Analog 4b (4-chlorophenylthiazolyl) | 3.52 | [10] |

| Analog 4c (4-bromophenylthiazolyl) | 4.89 | [10] |

| Analog 4d (3-nitrophenylthiazolyl) | 1.21 | [10] |

Mechanism of Action: VEGFR-2 Inhibition Pathway

Some thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[10]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[5]

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the this compound analogs. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTT Journal [cttjournal.com]

- 6. woah.org [woah.org]

- 7. pdb.apec.org [pdb.apec.org]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unl.pt [research.unl.pt]

- 10. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]

Solubility Characteristics of 5-Nitrothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitrothiazole in various organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where this compound is a key intermediate. Understanding the solubility of this compound is critical for process development, formulation design, and ensuring optimal reaction conditions.

Core Concepts in Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The solubility of this compound, a polar molecule due to the presence of the nitro group and the heteroatoms in the thiazole ring, is significantly influenced by the nature of the organic solvent. Factors such as solvent polarity, hydrogen bonding capability, and temperature play crucial roles in determining the extent of its dissolution.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| 95% Ethanol | 20 | ~0.67[1] |

| Diethyl Ether | 20 | ~0.40[1] |

| Chloroform | Not Specified | Insoluble[1] |

| Water | Not Specified | Very sparingly soluble[1] |

Note: The data presented is for 2-Amino-5-nitrothiazole and should be used as a qualitative guide for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any chemical development process. Several well-established methods can be employed. The choice of method depends on factors such as the properties of the solute and solvent, the required accuracy, and the available equipment.

Isothermal Saturation (Shake-Flask) Method followed by Gravimetric Analysis

This is a classic and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, the stirring is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Gravimetric Analysis: The collected sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the solute).

-

Calculation: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined. The solubility is then calculated and can be expressed in various units such as g/100g of solvent or mole fraction.[2][3][4]

Isothermal Saturation Method followed by UV-Vis Spectrophotometry

This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Vis region.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 as described in the gravimetric method.

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared.

-

UV-Vis Measurement: The absorbance of the standard solutions is measured at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve (absorbance vs. concentration).

-

Sample Analysis: The saturated solution sample is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the same λmax.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by applying the dilution factor.

Isothermal Saturation Method followed by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 as described in the gravimetric method.

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase to be used for the HPLC analysis.

-

HPLC Analysis: The standard solutions are injected into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: The collected saturated solution sample is filtered and, if necessary, diluted with the mobile phase. A known volume of the sample is then injected into the HPLC system.

-

Calculation: The concentration of this compound in the sample is determined from the calibration curve based on the peak area of the analyte. The solubility is then calculated, taking into account any dilution.[5][6][7]

Factors Influencing Solubility of this compound

A deeper understanding of the factors governing the solubility of this compound allows for better prediction and control of its behavior in different solvent systems.

Caption: Key factors influencing the solubility of this compound.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. For instance, in polar protic solvents capable of hydrogen bonding, the solubility is expected to be higher compared to non-polar aprotic solvents.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound using a robust experimental method is depicted below.

Caption: General experimental workflow for solubility determination.

This systematic approach ensures the generation of accurate and reproducible solubility data, which is essential for reliable process development and formulation activities.

References

- 1. Buy this compound | 14527-46-9 [smolecule.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

The Ascendant Role of 5-Nitrothiazoles: A Technical Guide to Their Synthesis and Application as Versatile Building Blocks in Organic Chemistry

For Immediate Release

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among these, 5-nitrothiazole derivatives have emerged as a privileged scaffold, underpinning the development of a wide array of therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the potential of these powerful synthetic intermediates.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] The introduction of a nitro group at the C5 position profoundly influences the chemical reactivity and biological activity of the thiazole core. The potent electron-withdrawing nature of the nitro group activates the ring for nucleophilic substitution reactions and modulates the acidity of adjacent protons, making 5-nitrothiazoles versatile precursors for a diverse range of chemical transformations.[3] This guide will delve into the key synthetic methodologies for accessing this compound derivatives and highlight their utility in constructing more complex molecular frameworks.

Synthetic Strategies for this compound Derivatives

The preparation of this compound derivatives can be broadly categorized into two main approaches: direct nitration of a pre-formed thiazole ring and the construction of the this compound ring system from acyclic precursors.

One of the most common methods involves the direct nitration of 2-aminothiazole. This reaction typically employs a mixture of nitric and sulfuric acids, leading to the formation of 2-amino-5-nitrothiazole, a crucial starting material for many subsequent derivatizations.[4][5] Careful control of reaction conditions, such as temperature, is critical to ensure high yields and prevent the formation of unwanted byproducts.[5] An alternative and potentially safer route avoids direct nitration by first halogenating an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent hydrolysis.[4]

Another key intermediate, 2-chloro-N-(5-nitrothiazol-2-yl)acetamide, can be synthesized by reacting 5-nitrothiazol-2-amine with 2-chloroacetyl chloride in the presence of a base like triethylamine.[6] This intermediate serves as a versatile platform for introducing a variety of functional groups through nucleophilic substitution of the chlorine atom.

A general workflow for the synthesis of various this compound derivatives often starts from commercially available 2-amino-5-nitrothiazole. This can be elaborated through acylation, condensation, and cyclization reactions to afford a diverse library of compounds.

Applications in Medicinal Chemistry

The this compound scaffold is a recurring motif in a multitude of compounds exhibiting a broad spectrum of biological activities, including antibacterial, antiparasitic, and anticancer properties.[7][8][9] The nitro group is often crucial for the mechanism of action, particularly in antimicrobial agents, where it can be reduced by microbial nitroreductases to generate cytotoxic radical species.[10]

Antimicrobial and Antiparasitic Agents

This compound derivatives have shown significant promise as agents against various pathogens. For instance, a series of 5-nitro-2-aminothiazole-based amides demonstrated notable activity against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[6] Furthermore, certain derivatives have exhibited potent activity against both replicative and latent Mycobacterium tuberculosis.[3][11] The antibacterial efficacy of these compounds often surpasses that of established antibiotics against anaerobic bacteria.[9]

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Mannich base nitrothiazole derivatives | Mycobacterium tuberculosis | MIC90 | <0.244–31.25 µM | [3] |

| 5-Nitro-2-aminothiazole-based amides | Trypanosoma cruzi | - | Active | [6] |

| 5-Nitro-2-aminothiazole-based amides | Trypanosoma brucei | - | Moderately Active | [6] |

| Nitrothiazole derivatives | Anaerobic bacteria | MIC | Extremely low | [9] |

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Certain derivatives of 2-amino-5-nitrothiazole have been shown to inhibit the growth and migration of breast cancer cell lines, such as MDA-MB-231.[8] This suggests that the this compound scaffold could serve as a valuable starting point for the development of novel oncology therapeutics.[8]

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of key this compound intermediates and derivatives are provided below.

General Procedure for the Synthesis of 2-Amino-5-nitrothiazole Derived Semicarbazones

-

Synthesis of 1-(5-nitrothiazol-2-yl)urea: 2-amino-5-nitrothiazole is reacted with sodium cyanate in the presence of glacial acetic acid to yield 1-(5-nitrothiazol-2-yl)urea.[12]

-

Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide: The urea derivative from the previous step is treated with hydrazine hydrate to produce the corresponding semicarbazide.[12]

-

Synthesis of Semicarbazones: The semicarbazide is condensed with an appropriate aryl aldehyde or ketone in a suitable solvent, often with acid catalysis (e.g., a few drops of glacial acetic acid to adjust the pH to 5-6). The reaction mixture is typically refluxed for 29-80 hours. The product can be isolated by evaporation of the solvent or by quenching the reaction in ice-cold water, followed by filtration, drying, and recrystallization from a suitable solvent like 95% ethanol.[12][13]

General Procedure for the Synthesis of N-(5-nitrothiazol-2-yl)acetamides

-

A solution of an appropriate piperazine (1 equivalent) and triethylamine (3 equivalents) in dichloromethane is added dropwise to a suspension of 2-chloro-N-(5-nitrothiazol-2-yl)acetamide (1 equivalent) in dichloromethane.[6]

-

The reaction is stirred at room temperature under a nitrogen atmosphere for 48 hours.[6]

-

The solvent is evaporated, and the residue is redissolved in ethyl acetate for further purification, typically by column chromatography.[6]

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion

This compound derivatives represent a highly valuable and versatile class of building blocks in organic synthesis. Their unique electronic properties and amenability to a wide range of chemical transformations have established them as a cornerstone for the development of novel therapeutic agents and other functional molecules. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of 5-nitrothiazoles and unlock their full potential in driving innovation in drug discovery and materials science. As our understanding of the structure-activity relationships of these compounds continues to grow, the this compound scaffold is poised to remain a critical component in the chemist's toolbox for years to come.

References

- 1. wjrr.org [wjrr.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives [mdpi.com]

- 4. Buy this compound | 14527-46-9 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. CTT Journal [cttjournal.com]

- 9. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Figure 2 from Development of this compound derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 12. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Intricate Dance of Structure and Activity: A Technical Guide to 5-Nitrothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrothiazole scaffold is a privileged pharmacophore in medicinal chemistry, underpinning a diverse range of therapeutic agents. The presence of the nitro group at the 5-position of the thiazole ring is a critical determinant of the broad-spectrum biological activity exhibited by these derivatives. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antimicrobial, anticancer, and antiparasitic properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Structure-Activity Relationship (SAR) Studies: A Summary

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and any appended functionalities. The core this compound moiety is generally considered essential for activity, with the nitro group acting as a key electron-withdrawing feature.[1]

Antimicrobial and Antitubercular Activity

The antimicrobial and particularly the antitubercular activities of this compound derivatives have been extensively studied. The general consensus is that modifications at the 2-position of the thiazole ring significantly impact potency and selectivity.

-

Substitution at the 2-position: Amide, semicarbazone, and Mannich base derivatives at the 2-amino position have shown potent activity. For instance, certain Mannich base derivatives have exhibited sub-micromolar activity against Mycobacterium tuberculosis.[2] The nature of the substituent on the phenyl ring of these derivatives also influences activity, with electron-withdrawing groups sometimes enhancing potency.

-